3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO4S2 and its molecular weight is 401.85. The purity is usually 95%.
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Biological Activity
The compound 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a sulfonamide group attached to a benzenesulfonamide backbone, with additional furan and thiophene moieties that may contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound discussed has been evaluated for its effectiveness against various bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this sulfonamide. For instance, derivatives with similar structural features have shown promising activity against viral targets, including reverse transcriptase inhibitors for retroviruses. The compound's ability to inhibit viral replication could be attributed to its interaction with viral enzymes.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Interaction with Viral Targets : The presence of furan and thiophene rings may enhance binding affinity to viral enzymes, leading to reduced viral replication rates.
Case Studies
Several studies have documented the effects of similar compounds on various biological systems:
- Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of sulfonamide derivatives against resistant bacterial strains, demonstrating a need for novel antimicrobial agents in clinical settings .
- Antiviral Studies : Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against HIV reverse transcriptase, suggesting that structural modifications can enhance biological activity .
- Cytotoxicity Assessments : In vitro studies on cancer cell lines revealed that compounds with similar structures displayed significant cytotoxicity, with IC50 values ranging from 5–20 µM against various cancer types .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-13-8-12(3-4-14(13)18)25(21,22)19-10-16(20,11-5-6-23-9-11)15-2-1-7-24-15/h1-9,19-20H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTEUYVLAMEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.